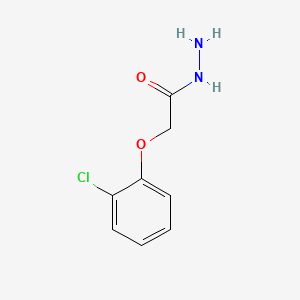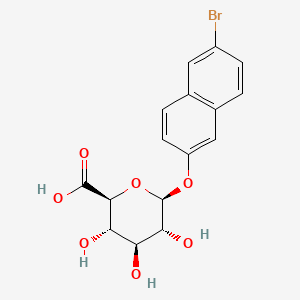
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid
Vue d'ensemble
Description
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid (BN-Glu) is a unique and highly versatile molecule that has been used in a variety of scientific research applications. BN-Glu has a wide array of biochemical and physiological effects that make it an attractive compound for researchers.
Applications De Recherche Scientifique
Substrate for β-Glycosidases
6-Bromo-2-naphthyl beta-D-glucuronide: is commonly used as a substrate for β-glycosidases . These enzymes play a crucial role in the hydrolysis of glycosidic bonds, which is essential for the degradation of complex carbohydrates. The compound, when hydrolyzed by β-glycosidases, forms an insoluble colored product, which is useful for enzyme activity assays.
Fast Blue BB Assay
This compound is suitable for use with Fast Blue BB reagent in native polyacrylamide gel electrophoresis (PAGE) for β-glycosidases activity staining . This application is significant in the study of enzyme kinetics and the screening of enzyme inhibitors, which can lead to the development of new drugs.
Drug Metabolism Studies
6-Bromo-2-naphthyl beta-D-glucuronide: serves as a pivotal substrate for various drug-metabolizing enzymes . This application is invaluable in pharmacokinetics and toxicology research, where understanding the metabolism of drugs is crucial for developing safe and effective pharmaceuticals.
Enzyme Activity Staining
The compound is used in enzyme activity staining methods, which allow for the visualization of enzyme presence within gels after electrophoresis . This technique is particularly useful in molecular biology and genetics for identifying mutations that affect enzyme function.
Biochemical Research
In biochemical research, 6-Bromo-2-naphthyl beta-D-glucuronide is employed to study the function and structure of β-glycosidases . By observing how the enzyme interacts with this specific substrate, researchers can gain insights into the enzyme’s active site and mechanism of action.
Diagnostic Marker Development
Due to its specific interaction with β-glycosidases, this compound has potential in the development of diagnostic markers . It could be used to detect diseases that involve aberrant glycosidase activity, such as certain lysosomal storage disorders.
Biomedical Sector
In the biomedical sector, 6-Bromo-2-naphthyl beta-D-glucuronide is extensively employed as a substrate in various assays to facilitate intricate investigations into the realm of drug metabolism . This includes studies on drug efficacy, drug-drug interactions, and the development of personalized medicine strategies.
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.
Mode of Action
6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes . The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.
Biochemical Pathways
The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway . This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.
Result of Action
When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.
Action Environment
The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases . The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGGWYIJKMLEO-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945398 | |
| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |
CAS RN |
22720-35-0 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



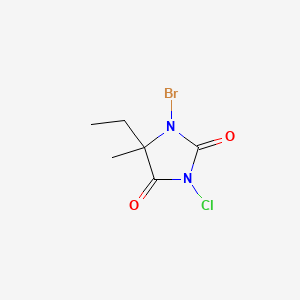


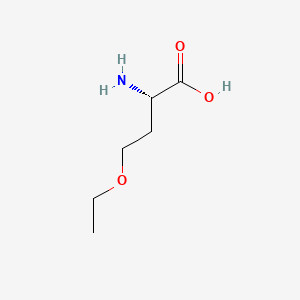
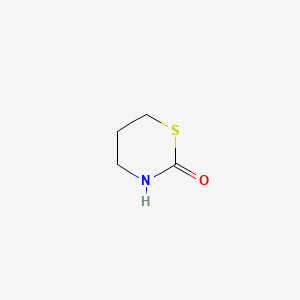
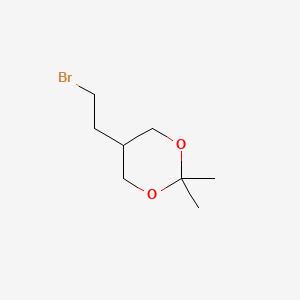
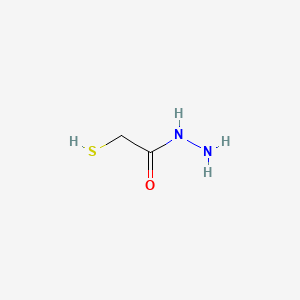



![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
